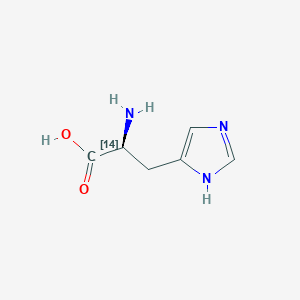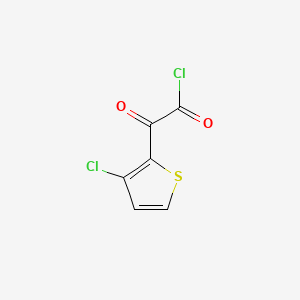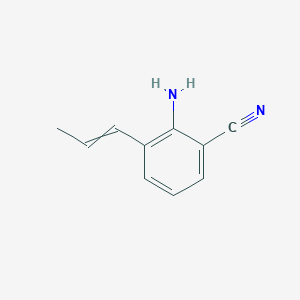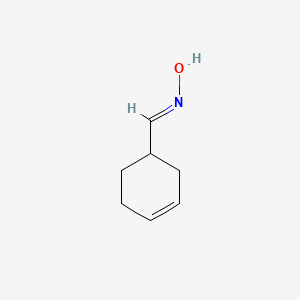![molecular formula C36H28BaCl2N4O8S2 B13805471 barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate CAS No. 67801-01-8](/img/structure/B13805471.png)
barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate is a complex organic compound known for its vibrant color properties. This compound is characterized by its bright red color and is utilized in various industrial applications, including inks, plastics, and cosmetics.
准备方法
The synthesis of barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate involves several steps:
Diazotization: The process begins with the diazotization of 2-amino-4-methyl-5-chlorobenzenesulfonic acid using hydrochloric acid and sodium nitrite to form the diazonium chloride.
Coupling: The diazonium chloride is then coupled with 2-naphthol to form the azo compound.
Formation of Barium Salt: Finally, the azo compound is reacted with barium chloride to form the barium salt of the compound.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield .
化学反应分析
Barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonate group, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions .
科学研究应用
Barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate has several scientific research applications:
Chemistry: It is used as a pigment in the formulation of inks, plastics, and coatings.
Biology: The compound’s vibrant color properties make it useful in biological staining and microscopy.
Medicine: It is used in the formulation of certain pharmaceutical products due to its stability and color properties.
Industry: The compound is widely used in the manufacturing of cosmetics, providing color to various products.
作用机制
The mechanism of action of barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate primarily involves its interaction with light. The compound absorbs light in the visible spectrum, leading to its vibrant red color . The molecular structure, particularly the azo bond, plays a crucial role in this light absorption process .
相似化合物的比较
Barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate can be compared with other similar azo compounds:
Pigment Red 9: Similar in structure but differs in the substituents on the aromatic rings.
Pigment Red 571: Another azo pigment with different substituents, leading to variations in color properties.
The uniqueness of this compound lies in its specific substituents, which provide distinct color properties and stability .
属性
CAS 编号 |
67801-01-8 |
|---|---|
分子式 |
C36H28BaCl2N4O8S2 |
分子量 |
917.0 g/mol |
IUPAC 名称 |
barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/2C18H15ClN2O4S.Ba/c2*1-2-11-9-15(17(10-14(11)19)26(23,24)25)20-21-18-13-6-4-3-5-12(13)7-8-16(18)22;/h2*3-10,22H,2H2,1H3,(H,23,24,25);/q;;+2/p-2 |
InChI 键 |
XUDYBFMSKKDOQA-UHFFFAOYSA-L |
规范 SMILES |
CCC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.CCC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.[Ba+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Pyrazino[2,3-B]pyrazine, decahydro-1,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI)](/img/structure/B13805399.png)

![3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione](/img/structure/B13805403.png)









